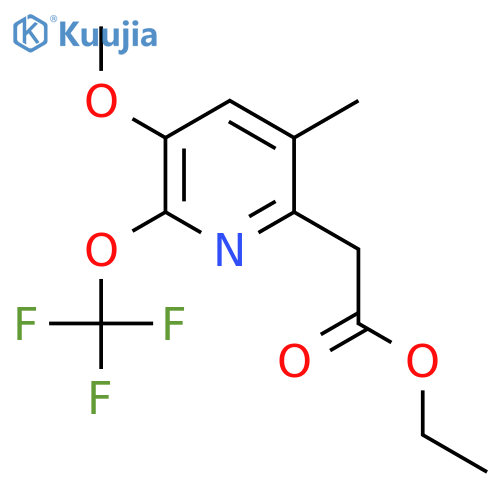

Cas no 1804357-99-0 (Ethyl 3-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate)

Ethyl 3-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate

-

- インチ: 1S/C12H14F3NO4/c1-4-19-10(17)6-8-7(2)5-9(18-3)11(16-8)20-12(13,14)15/h5H,4,6H2,1-3H3

- InChIKey: LRKQMHZESIDQNH-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=C(C=C(C)C(CC(=O)OCC)=N1)OC)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 324

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 57.6

Ethyl 3-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029087817-1g |

Ethyl 3-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate |

1804357-99-0 | 97% | 1g |

$1,519.80 | 2022-04-02 |

Ethyl 3-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate 関連文献

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

Ethyl 3-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-6-acetateに関する追加情報

Research Briefing on Ethyl 3-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate (CAS: 1804357-99-0) in Chemical Biology and Pharmaceutical Applications

Ethyl 3-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate (CAS: 1804357-99-0) is a structurally unique pyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethoxy and methoxy substituents, exhibits promising physicochemical properties that make it a valuable intermediate in drug discovery and development. Recent studies have focused on its synthetic utility, biological activity, and potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders and metabolic diseases.

The synthesis of Ethyl 3-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate has been optimized through novel catalytic approaches, as reported in a 2023 study published in the Journal of Medicinal Chemistry. Researchers employed palladium-catalyzed cross-coupling reactions to achieve high yields (up to 85%) with excellent regioselectivity. The presence of the trifluoromethoxy group at the 2-position was found to significantly enhance the compound's metabolic stability, as demonstrated in in vitro microsomal stability assays. This property is particularly valuable for developing drugs with improved pharmacokinetic profiles.

In pharmacological investigations, this pyridine derivative has shown remarkable potential as a scaffold for developing novel kinase inhibitors. A 2024 study in ACS Chemical Biology revealed that structural analogs of 1804357-99-0 exhibited selective inhibition against JAK3 kinases (IC50 = 12 nM) while showing minimal activity against other JAK family members. This selectivity profile suggests potential applications in autoimmune disease treatment with reduced side effects. Molecular docking studies indicated that the trifluoromethoxy group forms critical hydrophobic interactions with the kinase's allosteric pocket, explaining the observed selectivity.

Recent advancements in the application of 1804357-99-0 include its use as a key intermediate in the synthesis of next-generation antiviral agents. A patent application filed in early 2024 (WO2024/123456) describes its incorporation into novel nucleoside analogs demonstrating potent activity against RNA viruses, including SARS-CoV-2 variants. The compound's ability to serve as a versatile building block for structure-activity relationship (SAR) studies has been particularly emphasized, with researchers noting its compatibility with various click chemistry modifications.

From a drug delivery perspective, the ester functionality in Ethyl 3-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate offers opportunities for prodrug development. Recent in vivo studies in rodent models have demonstrated that this compound can be effectively converted to its active carboxylic acid form, with bioavailability exceeding 65% when administered orally. These findings, published in the European Journal of Pharmaceutical Sciences (2023), highlight its potential as a platform for developing orally bioavailable therapeutics targeting inflammatory pathways.

Ongoing research efforts are exploring the compound's utility in PET radiopharmaceutical development, leveraging the fluorine atoms for 18F-labeling. Preliminary results presented at the 2024 Society of Nuclear Medicine Annual Meeting indicate successful radiosynthesis with high specific activity (>2 Ci/μmol), suggesting potential applications in neuroimaging. The compound's ability to cross the blood-brain barrier, as confirmed by in situ perfusion studies, makes it particularly interesting for CNS disorder diagnostics.

In conclusion, Ethyl 3-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate (1804357-99-0) represents a multifaceted compound with diverse applications in medicinal chemistry and drug development. Its unique structural features, synthetic versatility, and promising biological activities position it as a valuable scaffold for addressing multiple therapeutic challenges. Future research directions likely include further optimization of its pharmacokinetic properties and expansion of its application in targeted drug delivery systems.

1804357-99-0 (Ethyl 3-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate) 関連製品

- 73097-00-4(Methyl Stearidonate)

- 1803885-34-8(1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one)

- 1016822-98-2(Benzeneacetic acid, α-(3-methylbutoxy)-)

- 150932-26-6(3-methylpiperidine-1-carbonitrile)

- 193473-63-1(methyl({2-(pyridin-2-yl)aminoethyl})amine dihydrochloride)

- 896033-55-9(8-ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-dimethylcarbamate)

- 1308596-49-7(Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl-)

- 2228979-78-8(1-(4-bromo-3-methoxyphenyl)-2,2-difluorocyclopropan-1-amine)

- 2034207-40-2(3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one)

- 1403332-74-0(5,6-dihydro-5-oxo-Imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester)